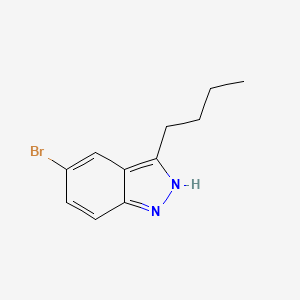

5-Bromo-3-butil-1H-indazol

Descripción general

Descripción

5-Bromo-3-butyl-1H-indazole is a heterocyclic compound belonging to the indazole family Indazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Aplicaciones Científicas De Investigación

5-Bromo-3-butyl-1H-indazole has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mecanismo De Acción

Target of Action

5-Bromo-3-butyl-1H-indazole is a synthetic cannabinoid receptor agonist . The primary targets of this compound are the cannabinoid receptors, which play a crucial role in various physiological processes such as pain sensation, mood, and memory .

Mode of Action

The compound interacts with its targets, the cannabinoid receptors, by binding to them and activating them . This activation leads to changes in the cell signaling pathways, resulting in the physiological effects associated with cannabinoids .

Biochemical Pathways

Like other cannabinoids, it is likely to affect the endocannabinoid system, which plays a role in a wide range of physiological processes .

Pharmacokinetics

Like other synthetic cannabinoids, it is likely to be lipophilic, which could impact its bioavailability and distribution within the body .

Result of Action

The molecular and cellular effects of 5-Bromo-3-butyl-1H-indazole’s action are likely to be similar to those of other cannabinoids. These can include pain relief, changes in mood, and impacts on memory .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Bromo-3-butyl-1H-indazole. For example, factors such as temperature, pH, and the presence of other substances can affect the stability of the compound and its ability to bind to its targets .

Análisis Bioquímico

Biochemical Properties

Indazole derivatives are known to interact with a variety of enzymes, proteins, and other biomolecules . The nature of these interactions often depends on the specific structure and functional groups present in the indazole derivative.

Cellular Effects

Indazole derivatives have been shown to influence cell function in a variety of ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Indazole derivatives are known to exert their effects at the molecular level through a variety of mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Indazole derivatives can interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-butyl-1H-indazole typically involves the bromination of 3-butyl-1H-indazole. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature.

Industrial Production Methods: Industrial production of 5-Bromo-3-butyl-1H-indazole may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

Oxidation: 5-Bromo-3-butyl-1H-indazole can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction of 5-Bromo-3-butyl-1H-indazole can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The bromine atom in 5-Bromo-3-butyl-1H-indazole can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide and potassium cyanide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

Major Products Formed:

Oxidation: Oxidized derivatives such as 5-bromo-3-butyl-1H-indazole-2-carboxylic acid.

Reduction: Reduced derivatives such as 5-bromo-3-butyl-1H-indazole-2-amine.

Substitution: Substituted derivatives such as 5-azido-3-butyl-1H-indazole.

Comparación Con Compuestos Similares

5-Bromo-1H-indazole: Lacks the butyl group, resulting in different chemical properties and biological activities.

3-Butyl-1H-indazole:

5-Bromo-3-methyl-1H-indazole: Contains a methyl group instead of a butyl group, leading to variations in its chemical behavior.

Actividad Biológica

5-Bromo-3-butyl-1H-indazole is a synthetic compound that has garnered attention for its biological activity, particularly as a synthetic cannabinoid receptor agonist. This article explores its mechanism of action, pharmacological effects, and potential applications in various fields, supported by relevant data and case studies.

Target Receptors

5-Bromo-3-butyl-1H-indazole primarily targets the cannabinoid receptors, specifically the CB1 receptor. This interaction is crucial for mediating the psychoactive effects associated with cannabinoids. The compound binds to these receptors, activating them and influencing various physiological processes through the endocannabinoid system.

Biochemical Pathways

The activation of cannabinoid receptors by 5-Bromo-3-butyl-1H-indazole triggers several biochemical pathways. These include modulation of neurotransmitter release, alteration of gene expression, and changes in cellular signaling pathways. The compound's lipophilic nature suggests it may have significant bioavailability and distribution within biological systems, impacting its therapeutic potential .

Pharmacological Effects

Analgesic Properties

Research indicates that 5-Bromo-3-butyl-1H-indazole exhibits analgesic effects similar to those of other cannabinoids. Its ability to modulate pain pathways suggests potential applications in pain management therapies .

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of indazole derivatives, including 5-Bromo-3-butyl-1H-indazole. Results indicate that compounds with similar structures exhibit varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives have shown effectiveness against MRSA and other resistant strains .

Table 1: Antimicrobial Activity Comparison

| Compound | MIC (μg/mL) against MRSA | MIC (μg/mL) against E. coli |

|---|---|---|

| 5-Bromo-3-butyl-1H-indazole | TBD | TBD |

| Ciprofloxacin | 0.381 | 250 |

| Gentamicin | 125 | 250 |

Case Studies

Detection in Seized Samples

A significant application of 5-Bromo-3-butyl-1H-indazole is in forensic science. It has been detected in seized samples related to synthetic cannabinoid use. Analytical methods such as gas chromatography-mass spectrometry (GC-MS) have been employed to identify this compound and its metabolites, aiding in toxicological assessments .

In Vitro Studies

In vitro studies have demonstrated that 5-Bromo-3-butyl-1H-indazole can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent. The mechanism involves the activation of specific signaling pathways that lead to programmed cell death, highlighting its therapeutic promise .

Propiedades

IUPAC Name |

5-bromo-3-butyl-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrN2/c1-2-3-4-10-9-7-8(12)5-6-11(9)14-13-10/h5-7H,2-4H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDURTHFQVOZAKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C2C=C(C=CC2=NN1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50716644 | |

| Record name | 5-Bromo-3-butyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50716644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314988-13-0 | |

| Record name | 5-Bromo-3-butyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50716644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.